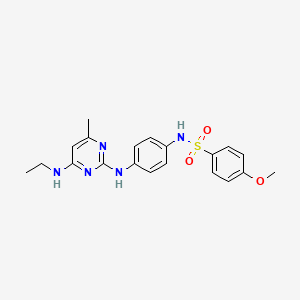

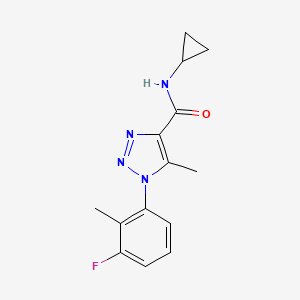

Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific method involving a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization was used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” .Molecular Structure Analysis

The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one study, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used .Applications De Recherche Scientifique

Structural Properties and Coordination

The compound [K(C6H3N2O4)(C6H4N2O4)(H2O)2]n exhibits significant structural properties. This complex consists of one potassium cation, one hydrogen pyrazine-2,3-dicarboxylate anion, pyrazine-2,3-dicarboxylic acid molecule, and two water molecules. The potassium cation is coordinated by various organic ligands and water molecules, leading to complex hydrogen bonding and structural stability (Tombul, Güven, & Svoboda, 2007).

Synthesis and Characterization

Pyrazinecarboxylic acids, including variants related to potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate, have been synthesized and studied for their properties. For instance, the synthesis of activated esters from 3-amino-pyrazinecarboxylic acids and their utility as acylating agents in various nucleophilic substrates has been investigated, showcasing the versatility of these compounds in synthetic chemistry (Shepard, Halczenko, & Cragoe, 1976).

Crystal Structure Analysis

The crystal structure and thermochemistry of potassium 2-pyrazine carboxylate have been characterized, indicating the importance of understanding the molecular and crystal structures of such compounds for various applications (Di, Zhang, Kong, & Zhou, 2016).

Applications in Material Science

Research has been conducted on lanthanide organic frameworks using potassium pyrazine-2, 3, 5, 6-tetracarboxylate, demonstrating the application of such compounds in the development of novel materials with potential uses in various technological fields (Yang, Zhao, Qi, & Lu, 2014).

Electrodialysis and Pharmaceutical Applications

The use of electrodialysis in the preparation of pyrazine 2,3-dicarboxylic acid from its potassium salt highlights the relevance of this compound in pharmaceutical processes (Sridhar & Palaniappan, 1989).

Potassium Sensing and Fluorescence Studies

A novel potassium sensing oligonucleotide, which shows high selectivity for potassium in aqueous media, utilizes the properties of potassium complexes for advanced sensing applications (Ueyama, Takagi, & Takenaka, 2002).

Photocatalytic and Energy Applications

The development of potassium poly(heptazine imides) from aminotetrazoles, which are related to the pyrazine structure, indicates the potential of these compounds in solar hydrogen and oxygen evolution, an important area in renewable energy research (Savateev et al., 2017).

Catalytic Processes

Research into potassium fluoride impregnated on clinoptilolite nanoparticles demonstrates the catalytic potential of potassium-based compounds in the synthesis of various organic derivatives (Balou, Khalilzadeh, & Zareyee, 2019).

Orientations Futures

Given the wide range of biological activities related to the pyrrolopyrazine scaffold, it is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propriétés

IUPAC Name |

potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN3O2.K/c12-7-5-6(1-2-8(7)13)16-10-9(11(17)18)14-3-4-15-10;/h1-5H,(H,15,16)(H,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYPXLFFYOKLCE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC=CN=C2C(=O)[O-])Cl)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFKN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-N-cyclooctyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999069.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2999070.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2999073.png)

![5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2999076.png)